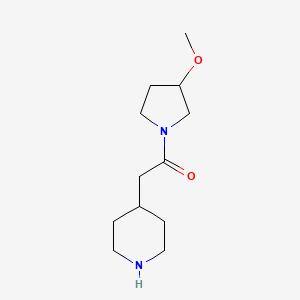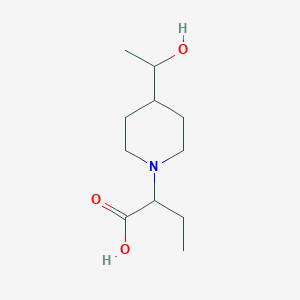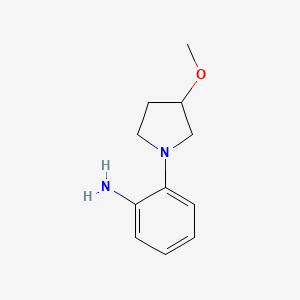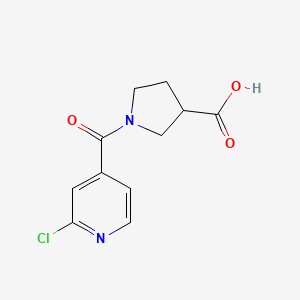
1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H11ClN2O3 and its molecular weight is 254.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Pyrrolidine Derivatives
Pyrrolidine is a five-membered ring with one nitrogen atom . It is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Indole Derivatives
Indole is a heterocyclic compound that contains a benzene ring fused to a pyrrole ring . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Analyse Biochimique
Biochemical Properties
1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyrrolidine derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) with IC50 values in the range of 1–8 µM . The interaction with COX-2 suggests that this compound may have anti-inflammatory properties. Additionally, pyrrolidine derivatives have been found to inhibit dipeptidyl peptidase-4 (DPP-IV), which is involved in glucose metabolism .
Cellular Effects
This compound influences various types of cells and cellular processes. Pyrrolidine derivatives have been reported to exhibit antidiabetic effects by inhibiting DPP-IV . This inhibition can lead to increased insulin secretion and improved glucose tolerance. Furthermore, pyrrolidine derivatives have shown potential in inhibiting COX-2, which plays a role in inflammation and pain signaling pathways . These effects suggest that this compound may modulate cell signaling pathways and gene expression related to inflammation and glucose metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active site of COX-2, inhibiting its enzymatic activity . This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects. Additionally, the compound’s interaction with DPP-IV inhibits the degradation of incretin hormones, leading to enhanced insulin secretion and glucose regulation . These molecular interactions highlight the compound’s potential therapeutic applications in inflammation and diabetes management.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound are crucial factors influencing its long-term effects on cellular function. Pyrrolidine derivatives have been shown to maintain their stability under various conditions, ensuring consistent biological activity . Long-term studies in vitro and in vivo have demonstrated that these compounds can sustain their effects on cellular processes, such as inflammation and glucose metabolism, over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that pyrrolidine derivatives exhibit dose-dependent effects on various biological activities . At lower doses, the compound may exert beneficial effects, such as anti-inflammatory and antidiabetic properties. At higher doses, toxic or adverse effects may be observed, including potential organ toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways. The compound interacts with enzymes and cofactors that regulate its metabolism. Pyrrolidine derivatives have been shown to influence metabolic flux and metabolite levels . For example, the inhibition of DPP-IV by the compound affects glucose metabolism by modulating the levels of incretin hormones . These interactions underscore the compound’s role in metabolic pathways related to glucose regulation and inflammation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Pyrrolidine derivatives have been shown to accumulate in certain tissues, influencing their localization and activity . Understanding the transport and distribution mechanisms of the compound can provide insights into its therapeutic potential and pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Pyrrolidine derivatives have been found to localize in various subcellular regions, influencing their interactions with biomolecules and their biological effects . Investigating the subcellular localization of the compound can shed light on its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1-(2-chloropyridine-4-carbonyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-9-5-7(1-3-13-9)10(15)14-4-2-8(6-14)11(16)17/h1,3,5,8H,2,4,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBFUDSELHNWHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


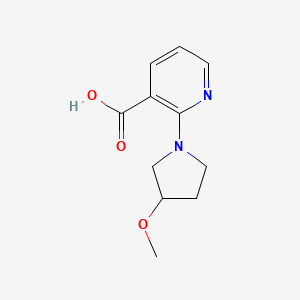
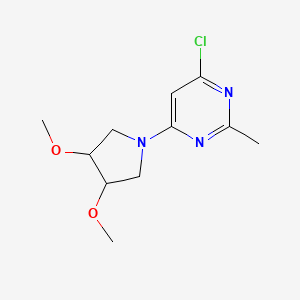
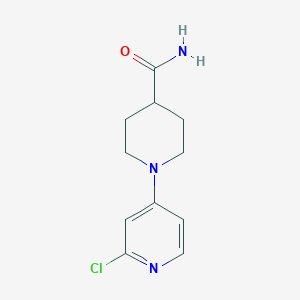
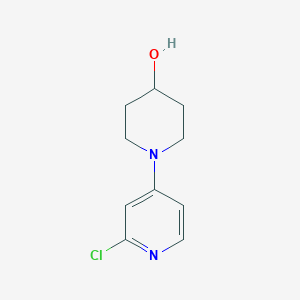
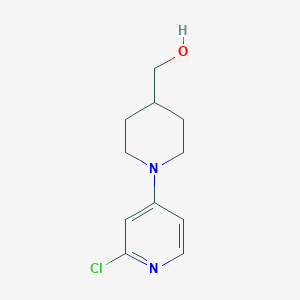
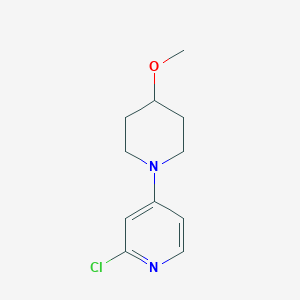
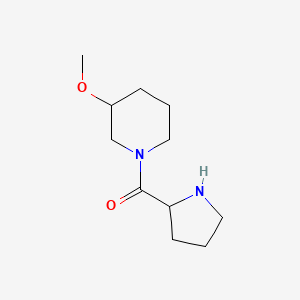
![1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]sulfanyl}propan-2-ol](/img/structure/B1474504.png)
